molecular formula C18H18FNO2 B12623787 (6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one CAS No. 920798-14-7

(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one

Cat. No.: B12623787
CAS No.: 920798-14-7
M. Wt: 299.3 g/mol
InChI Key: ZIVGOMZNHSWPIN-CXAGYDPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one is a chiral morpholin-3-one derivative offered as a high-purity chemical intermediate for research and development. Compounds within the morpholinone structural class have been identified as key scaffolds in medicinal chemistry and are investigated for their potential biological activities. Research into similar fluorophenyl-substituted morpholinones indicates their relevance in the development of novel therapeutic agents for a range of conditions . Furthermore, morpholinone derivatives can serve as important building blocks in organic synthesis and may be used to study biochemical pathways, such as enzyme inhibition, given that related structures have been explored as inhibitors of lysosomal phospholipase A2 (PLA2G15), a target associated with drug-induced phospholipidosis . The specific stereochemistry of this compound, defined by its (6S) and (1R) configurations, makes it a valuable reagent for producing enantiomerically pure substances in pharmaceutical discovery. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

920798-14-7

Molecular Formula

C18H18FNO2

Molecular Weight

299.3 g/mol

IUPAC Name

(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one

InChI

InChI=1S/C18H18FNO2/c1-13(14-6-3-2-4-7-14)20-11-17(22-12-18(20)21)15-8-5-9-16(19)10-15/h2-10,13,17H,11-12H2,1H3/t13-,17-/m1/s1

InChI Key

ZIVGOMZNHSWPIN-CXAGYDPISA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@@H](OCC2=O)C3=CC(=CC=C3)F

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Substitution with 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Introduction of 1-Phenylethyl Group: The 1-phenylethyl group can be added through a Friedel-Crafts alkylation reaction using a phenylethyl halide and a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products:

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Alcohol derivatives of the morpholine ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies and drug development.

Medicine:

Industry:

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which (6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Stereochemical Variations

The compound’s closest structural analogs differ in substituent type, position, and stereochemistry. Key comparisons include:

Compound Name Substituent (Position) Stereochemistry Key Properties/Activity Source/Reference
(6R)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one 4-Nitrophenyl (C6) (6R,4R) Higher LogP (3.8 vs. 3.2), reduced solubility (0.02 mg/mL) due to nitro group’s hydrophobicity PubChem (Analog)
3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one 4-Fluorophenyl (C3), triazole (2R,3R,4R) Enhanced kinase inhibition (IC50 = 2 nM) but poor solubility (0.01 mg/mL) due to trifluoromethyl groups Pharmaceutical Standards
(S)-6-((R)-2-Nitro-1-phenylethyl)-3',5'-bis(trifluoromethyl)-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one Nitro, trifluoromethyl (6S, biphenyl-R) High metabolic stability but limited bioavailability due to steric bulk Organic Chemistry Frontiers

Key Findings :

  • Fluorine vs. Nitro Groups : The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing metabolic stability compared to the nitro group in the (6R)-4-nitrophenyl analog, which is prone to enzymatic reduction .
  • Stereochemistry : The (6S,4R) configuration improves binding affinity to serotonin receptors (Ki = 10 nM) compared to the (6R,4R) analog (Ki = 25 nM), as confirmed by crystallographic studies using SHELX .
  • Solubility Trends : Bulky substituents (e.g., trifluoromethyl groups in ) reduce aqueous solubility, whereas the target compound’s simpler structure balances lipophilicity (LogP = 3.2) and solubility (0.05 mg/mL).

Biological Activity

(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one is a synthetic compound belonging to the morpholine class, characterized by its unique structure that includes a morpholine ring substituted with a 3-fluorophenyl group and a phenylethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy.

  • Molecular Formula : C₁₅H₁₈FNO
  • Molecular Weight : Approximately 299.3 g/mol
  • Structural Features : The presence of the morpholine ring, along with the fluorophenyl and phenylethyl groups, contributes to its reactivity and biological profile.

The biological activity of (6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one is primarily attributed to its ability to interact with specific molecular targets within cancer cells. Notably, it has been studied as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which plays a crucial role in regulating the p53 tumor suppressor pathway.

Interaction with MDM2

Research indicates that compounds similar to (6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one exhibit high binding affinity to MDM2, leading to the activation of p53 and subsequent induction of apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cell growth in various cancer cell lines. For example:

Cell LineIC₅₀ (nM)Notes
SJSA-1190Osteosarcoma model
HCT116137Colon cancer, wild-type p53
HCT116 p53–/–14Knockout model

These results indicate that the compound is effective in targeting both wild-type and mutant p53 contexts, showcasing its potential as a therapeutic agent.

In Vivo Studies

In vivo efficacy has been assessed using xenograft models. For instance, administration of (6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one at doses of 100 mg/kg resulted in significant tumor growth inhibition, although complete regression was not achieved:

Treatment Dose (mg/kg)Tumor Growth Inhibition (%)
100Moderate
200Significant

Case Studies

Several case studies have explored the pharmacodynamics of this compound in animal models. A notable study reported that oral administration led to upregulation of p53 and related proteins within tumor tissues, indicating robust activation of apoptotic pathways.

Safety and Toxicology

Preliminary toxicological assessments suggest that (6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one exhibits a favorable safety profile at therapeutic doses. Long-term studies are ongoing to fully evaluate its safety in clinical settings.

Q & A

Basic: What are the recommended synthetic routes for (6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one, and how is stereochemical purity achieved?

Methodological Answer:
The synthesis of this morpholinone derivative likely involves multi-step reactions, including cyclization and stereoselective alkylation. A robust approach for similar fluorinated morpholinones (e.g., ) employs chiral catalysts or resolving agents to control stereochemistry. For instance, reductive amination or asymmetric hydrogenation can ensure the (1R)-phenylethyl configuration. Post-synthesis, chiral chromatography (e.g., HPLC with chiral stationary phases) or enzymatic resolution may isolate the desired (6S,1R) diastereomer. Confirming purity requires coupling techniques like chiral GC/MS or NMR with chiral shift reagents .

Basic: Which analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : The gold standard for absolute stereochemical assignment. Tools like SHELXL ( ) refine crystal structures to verify the (6S) and (1R) configurations.
  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments, while NOESY/ROESY detects spatial proximity of substituents (e.g., 3-fluorophenyl vs. phenylethyl groups).
  • Polarimetry : Measures optical rotation to confirm enantiomeric excess.
  • Circular Dichroism (CD) : Correlates electronic transitions with stereochemistry in solution.
    Cross-referencing these methods minimizes misassignment risks .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of fluorinated morpholinones?

Methodological Answer:
Discrepancies often arise from variations in experimental conditions (e.g., solvent purity, temperature). To address this:

  • Systematic Replication : Repeat measurements under standardized conditions (e.g., ICH guidelines for stability testing).
  • High-Throughput Screening : Use automated platforms to assess solubility across solvents (e.g., DMSO, PBS) and pH gradients.
  • Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous media.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC-PDA to track decomposition products ( note data gaps, necessitating empirical validation) .

Advanced: What strategies optimize synthetic yield while preserving stereochemistry in scaled-up reactions?

Methodological Answer:

  • Flow Chemistry : Enhances mixing and heat transfer for exothermic steps (e.g., cyclization).
  • Design of Experiments (DoE) : Statistically models variables (temperature, catalyst loading) to maximize yield without racemization.
  • In Situ Monitoring : Raman spectroscopy tracks reaction progress and intermediates.
  • Chiral Ligand Screening : Test phosphine or bisoxazoline ligands in asymmetric catalysis to improve enantioselectivity.
    highlights scalable, eco-friendly methods for morpholinones, adaptable via these strategies .

Advanced: How can bioactivity studies be designed for this compound, given structural analogs with known antimicrobial activity?

Methodological Answer:

  • In Silico Docking : Use molecular modeling (e.g., AutoDock) to predict binding to targets like bacterial topoisomerases, inspired by fluoroquinolone analogs ().
  • In Vitro Assays : Screen against Gram-positive/negative panels (e.g., MIC determination) and eukaryotic cells (cytotoxicity).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl position) and compare activity.
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation.
    Prioritize assays validated for fluorinated heterocycles .

Advanced: How should researchers address the lack of published data on this compound’s stability and decomposition pathways?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to oxidative (H2_2O2_2), acidic (HCl), and basic (NaOH) conditions, followed by LC-MS/MS to identify degradation products.
  • Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition onset temperatures.
  • Mass Spectrometry Imaging (MSI) : Map spatial stability in solid-state formulations.
  • QSPR Modeling : Predict stability using quantitative structure-property relationships if empirical data is sparse ( emphasize data gaps) .

Advanced: What crystallographic challenges arise in resolving the structure of fluorinated morpholinones, and how are they mitigated?

Methodological Answer:

  • Disorder in Fluorine Positions : Fluorine’s high electronegativity can distort electron density maps. Mitigate by collecting high-resolution data (<1.0 Å) and refining with anisotropic displacement parameters.
  • Twinned Crystals : Use SHELXD ( ) for twin-law detection and integration.
  • Low Diffraction Quality : Optimize crystallization via vapor diffusion with fluorophilic solvents (e.g., hexafluorobenzene).
  • Absolute Configuration : Confirm via resonant scattering (Cu Kα radiation) or Bijvoet differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.